4-bromo-1,2-dihydro-1,6-naphthyridin-2-one
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Overview
Description
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,2-dihydro-1,6-naphthyridin-2-one can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with an appropriate brominated precursor under specific conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and a catalyst like palladium on carbon. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines .
Scientific Research Applications
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-bromo-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
- 6-Bromo-3,4-dihydro-1,8-naphthyridin-2-one
Uniqueness
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic versatility .
Properties
CAS No. |
72668-51-0 |
---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225 |
Purity |
90 |
Origin of Product |
United States |
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